molecular formula C7H8N2O B566404 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 100383-04-8

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B566404
CAS No.: 100383-04-8
M. Wt: 136.154
InChI Key: LKJMGGJATZEZHD-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2 . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) . The molecular weight of this compound is 118.1359 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .

Scientific Research Applications

  • Synthesis of Novel Derivatives : A study by Vilches-Herrera et al. (2013) presented an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments, highlighting its potential in organic synthesis and pharmaceutical applications (Vilches-Herrera et al., 2013).

  • Antibacterial Activity : A 1986 study by Toja et al. synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).

  • Bioisostere of Quinolones : Guo et al. (2015) described the pyrrolo[2,3-b]pyridine core as a bioisostere of quinolones, found in molecules with significant biological activity. Their study provided a concise synthesis of pyrrolo[2,3-b]pyridines from L-alanine, which could be valuable for drug development (Guo et al., 2015).

  • Formation of Hindered Amines : Research by Jirkovsky et al. (1991) involved the synthesis of sterically hindered amines from pyrrolo- and pyrido[1,2-a]indoles, which could have implications in organic chemistry and material science (Jirkovsky et al., 1991).

  • Electrophilic Reactions and Derivatives : Herbert and Wibberley (1969) investigated various electrophilic reactions and the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridines, demonstrating its versatility in chemical reactions (Herbert & Wibberley, 1969).

Future Directions

The future directions for research on 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol could involve further exploration of its potential as a reagent in the synthesis of potent VEGFR-2 inhibitors . Additionally, the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects is an ongoing area of research .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h3-4,10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJMGGJATZEZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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